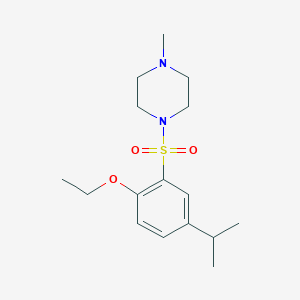
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine, also known as EIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIP belongs to the class of piperazine sulfonamide compounds and has been found to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects.
Mechanism of Action
The mechanism of action of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory prostaglandins. This compound has also been reported to inhibit the activity of phosphodiesterase enzymes, which are involved in the regulation of intracellular signaling pathways. Additionally, this compound has been found to modulate the activity of ion channels and receptors, which play a crucial role in the transmission of pain and inflammation signals.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in various cell types. This compound has also been reported to reduce the activity of cyclooxygenase enzymes, resulting in the inhibition of prostaglandin synthesis. Moreover, this compound has been found to induce apoptosis and inhibit the proliferation of cancer cells. In terms of physiological effects, this compound has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation.
Advantages and Limitations for Lab Experiments
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. This compound has also been found to exhibit a range of pharmacological properties, making it a versatile compound for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. It has been reported to have low solubility in aqueous solutions, which may limit its bioavailability and efficacy. Additionally, the mechanism of action of this compound is not fully understood, which may make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of this compound, which may provide insights into its therapeutic potential. Additionally, further studies are needed to evaluate the efficacy and safety of this compound in animal models and clinical trials, which may pave the way for its use in the treatment of various diseases.
Synthesis Methods
The synthesis of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine involves the reaction of 2-ethoxy-5-isopropylbenzenesulfonyl chloride with 4-methylpiperazine in the presence of a base. The reaction proceeds through nucleophilic substitution of the chloride group by the piperazine nitrogen, resulting in the formation of this compound. The synthesis of this compound has been optimized and can be carried out in a few steps with high yield and purity.
Scientific Research Applications
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase enzymes. This compound has also been shown to have antitumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
1-(2-ethoxy-5-propan-2-ylphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-5-21-15-7-6-14(13(2)3)12-16(15)22(19,20)18-10-8-17(4)9-11-18/h6-7,12-13H,5,8-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYQLQABXAIEDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




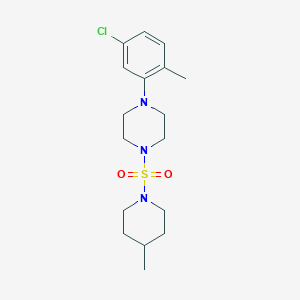

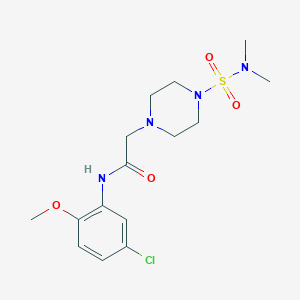
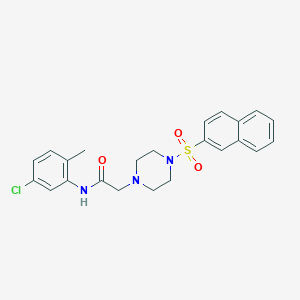
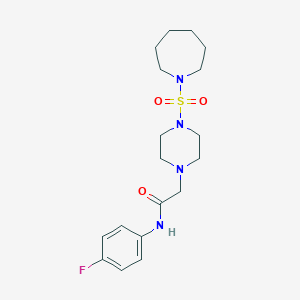

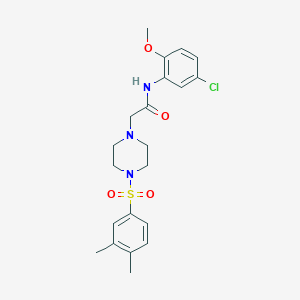
![N-(5-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B501573.png)

![N-(3,5-dichlorophenyl)-2-[4-(2,3-dimethylphenyl)piperazinyl]acetamide](/img/structure/B501576.png)
